molecular formula C4H8Cl3N B13583232 4,4-Dichlorobut-3-en-1-aminehydrochloride

4,4-Dichlorobut-3-en-1-aminehydrochloride

Cat. No.: B13583232
M. Wt: 176.47 g/mol
InChI Key: UZQICONHXCEHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dichlorobut-3-en-1-aminehydrochloride is a chemical compound with the molecular formula C4H8Cl2NHCl It is a derivative of butene, featuring two chlorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichlorobut-3-en-1-aminehydrochloride typically involves the chlorination of butene followed by amination. One common method includes the reaction of 4,4-dichlorobut-3-en-1-ol with ammonia or an amine under controlled conditions to form the desired amine compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorobut-3-en-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and applications.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,4-Dichlorobut-3-en-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dichlorobut-3-en-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dichlorobut-3-en-1-aminehydrochloride is unique due to its specific structure, which allows for a range of chemical modifications and applications. Its dichlorinated butene backbone provides distinct reactivity compared to other similar compounds, making it valuable in specialized synthetic and industrial processes.

Properties

Molecular Formula

C4H8Cl3N

Molecular Weight

176.47 g/mol

IUPAC Name

4,4-dichlorobut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C4H7Cl2N.ClH/c5-4(6)2-1-3-7;/h2H,1,3,7H2;1H

InChI Key

UZQICONHXCEHEP-UHFFFAOYSA-N

Canonical SMILES

C(CN)C=C(Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.